AChE and BChE Inhibitory Activity: Direct Comparison with Hydrangenol 8-O-Glucoside Pentaacetate
In a head-to-head in vitro study, Thunberginol C (TC) demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with distinct potencies compared to another Hydrangea-derived isocoumarin, hydrangenol 8-O-glucoside pentaacetate (HGP) [1]. The data quantifies the differential selectivity profile of TC.
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | AChE IC50 = 41.96 ± 1.06 µM; BChE IC50 = 42.36 ± 3.67 µM |
| Comparator Or Baseline | Hydrangenol 8-O-glucoside pentaacetate (HGP): AChE IC50 = 22.66 ± 1.63 µM; BChE IC50 = 41.02 ± 3.03 µM |
| Quantified Difference | For AChE: HGP is 1.85-fold more potent than TC. For BChE: Potency is comparable (1.03-fold difference). TC exhibits a non-selective dual inhibition profile, whereas HGP is 1.8-fold selective for AChE over BChE. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
Procurement of Thunberginol C, as opposed to HGP, is critical for research requiring a balanced, dual AChE/BChE inhibitor, whereas HGP would be the preferred choice for studies focusing on more potent and selective AChE inhibition.
- [1] Hwang J, Youn K, Lim G, Lee J, Kim DH, Jun M. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Nutrients. 2021;13(1):254. View Source
